1-Bromo-2-butyne

Descripción

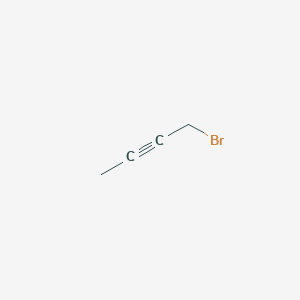

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-bromobut-2-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Br/c1-2-3-4-5/h4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNXOEHOXSYWLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373595 | |

| Record name | 1-Bromo-2-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3355-28-0 | |

| Record name | 1-Bromo-2-butyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3355-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Bromo 2 Butyne and Its Precursors

Optimized Synthesis of 1-Bromo-2-butyne from 2-Butyn-1-ol (B121050)

The conversion of 2-butyn-1-ol to this compound is typically achieved through a nucleophilic substitution reaction using a brominating agent such as phosphorus tribromide (PBr₃). chemicalbook.comchemicalbook.comguidechem.com Optimization of this process is critical for achieving high yield and purity.

The reaction of 2-butyn-1-ol with phosphorus tribromide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. commonorganicchemistry.com In this process, the oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the phosphorus atom of PBr₃ and displacing a bromide ion. The resulting intermediate is a good leaving group, which is then displaced by the bromide ion in a classic SN2 attack on the adjacent carbon atom. This results in an inversion of stereochemistry, although this is not relevant for the achiral 2-butyn-1-ol.

The key steps are:

Activation of the hydroxyl group by reaction with PBr₃.

Nucleophilic attack by the bromide ion on the carbon atom bearing the activated hydroxyl group.

Critical parameters that must be carefully controlled to ensure the reaction's success include temperature, the choice of solvent, and the molar ratio of the reactants. The reaction is sensitive and requires careful management to prevent the formation of byproducts. guidechem.com

Pyridine (B92270): Pyridine is added to the reaction mixture to act as a weak base. chemicalbook.comchemicalbook.com Its primary role is to neutralize the hydrogen bromide (HBr) that can be formed as a byproduct during the reaction. guidechem.com By scavenging this acidic byproduct, pyridine prevents potential side reactions, such as the acid-catalyzed rearrangement or polymerization of the starting material or product. It also helps to drive the reaction to completion. In some procedures, pyridine is added to the solution of 2-butyn-1-ol before the dropwise addition of the brominating agent. chemicalbook.com

Anhydrous Solvents: The bromination reaction must be carried out under strictly anhydrous (water-free) conditions. Anhydrous solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are essential because phosphorus tribromide reacts vigorously with water to form phosphorous acid and hydrogen bromide. guidechem.comchemicalbook.com The presence of water would consume the PBr₃, reducing the yield of the desired product and generating excess acidic byproducts that can lead to unwanted side reactions.

The bromination of 2-butyn-1-ol with phosphorus tribromide is a highly exothermic reaction, meaning it releases a significant amount of heat. guidechem.com Effective temperature control is paramount, especially during industrial scale-up, to ensure safety and product quality.

On an industrial scale, the reaction is conducted in large, jacketed reactors where a cooling fluid can be circulated to dissipate the heat generated. guidechem.com The phosphorus tribromide is added dropwise, or at a very slow, controlled rate, to the cooled solution of 2-butyn-1-ol. guidechem.com This slow addition allows the cooling system to manage the heat output effectively, preventing a runaway reaction. For instance, an industrial process might involve cooling the reaction kettle to -5°C before slowly adding the PBr₃ over several hours, ensuring the internal temperature does not exceed 0°C during the addition phase. guidechem.com After the addition is complete, the reaction may be held at a low temperature for several hours before being slowly warmed to drive the reaction to completion. guidechem.com This careful temperature management is crucial for mitigating risks and maximizing yield. nih.gov

Optimizing the molar ratios of the reactants is crucial for maximizing the conversion of the starting material and minimizing the formation of impurities. In the synthesis of this compound from 2-butyn-1-ol, phosphorus tribromide is the bromine source. Stoichiometrically, one mole of PBr₃ can react with three moles of an alcohol. However, in practice, the ratios are adjusted to optimize the reaction.

A laboratory-scale preparation might use a molar ratio of approximately 0.68 equivalents of PBr₃ and 0.43 equivalents of pyridine relative to one equivalent of 2-butyn-1-ol. chemicalbook.com An industrial-scale example uses a different ratio, with about 180 kg of 2-butyn-1-ol, 25 kg of pyridine, and 280 kg of phosphorus tribromide. guidechem.com Careful adjustment of these ratios ensures that the 2-butyn-1-ol is fully consumed while limiting the excess of the costly and reactive PBr₃, which would complicate the purification process.

Table 1: Reactant Molar Ratios in this compound Synthesis

| Reactant | Lab Scale Molar Eq. chemicalbook.com | Industrial Scale (kg) guidechem.com | Purpose |

|---|---|---|---|

| 2-Butyn-1-ol | 1.0 | 180 | Starting Material |

| Phosphorus Tribromide | 0.68 | 280 | Brominating Agent |

| Pyridine | 0.43 | 25 | Acid Scavenger |

| Solvent (e.g., Ether) | - | 700 | Reaction Medium |

Note: The table presents data from different sources for illustrative purposes of scale and ratio differences.

Precursor Synthesis: 2-Butyn-1-ol via Grignard Reaction

The necessary precursor, 2-butyn-1-ol, can be synthesized using a Grignard reaction. chemicalbook.comchemicalbook.com This method involves the reaction of an organometallic Grignard reagent with an electrophile, in this case, a source of formaldehyde (B43269). chemicalbook.comorgsyn.org

The synthesis of 2-butyn-1-ol begins with the preparation of a Grignard reagent, specifically ethylmagnesium bromide (CH₃CH₂MgBr). chemicalbook.comwikipedia.org This is accomplished by reacting bromoethane (B45996) (ethyl bromide) with magnesium metal turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). wikipedia.orgchemicalbook.comdoubtnut.com

The reaction is initiated by adding a small amount of bromoethane to the magnesium turnings in the solvent. nih.gov The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen or moisture. chemicalbook.com Once initiated, the remaining bromoethane is added at a rate that maintains a gentle reflux. The successful formation of the Grignard reagent is crucial for the subsequent step. nih.gov

Following the formation of ethylmagnesium bromide, it is reacted with propyne (B1212725). The acidic terminal proton of propyne is deprotonated by the Grignard reagent to form propynylmagnesium bromide. This new Grignard reagent is then reacted with paraformaldehyde, a solid polymer of formaldehyde. chemicalbook.comorgsyn.org Upon heating, paraformaldehyde depolymerizes to gaseous formaldehyde, which then reacts with the propynylmagnesium bromide. orgsyn.org An acidic workup then protonates the resulting alkoxide to yield the final product, 2-butyn-1-ol. chemicalbook.com

Table 2: Summary of Synthesis Steps and Reagents

| Step | Reaction | Key Reagents | Solvent |

|---|---|---|---|

| 1 | Grignard Formation | Bromoethane, Magnesium | THF / Diethyl Ether |

| 2 | Acetylide Formation | Ethylmagnesium bromide, Propyne | THF / Diethyl Ether |

| 3 | C-C Bond Formation | Propynylmagnesium bromide, Paraformaldehyde | THF / Diethyl Ether |

| 4 | Bromination | 2-Butyn-1-ol, Phosphorus Tribromide, Pyridine | Ether / MTBE |

Formaldehyde Reaction and Subsequent Purification

A primary route to the precursor of this compound, which is 2-butyn-1-ol, involves the reaction of an appropriate propyne equivalent with formaldehyde. One established method employs a Grignard reagent, such as propynylmagnesium bromide, which reacts with formaldehyde to yield 2-butyn-1-ol. orgsyn.org Another common approach involves the use of sodium amide in liquid ammonia (B1221849) to deprotonate propyne, followed by the addition of formaldehyde. orgsyn.org

The reaction of 3-chloro-2-buten-1-ol (B1141498) with sodium amide in liquid ammonia also serves as a pathway to 2-butyn-1-ol. orgsyn.org In this process, a solution of sodium amide is prepared, to which 3-chloro-2-buten-1-ol is added. orgsyn.org Following an overnight reaction, the mixture is worked up to isolate the 2-butyn-1-ol. orgsyn.org

Table 1: Synthesis of 2-Butyn-1-ol via Formaldehyde Reaction

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| 3-Chloro-2-buten-1-ol | 1. Sodium amide, liquid ammonia2. Ammonium chloride | 2-Butyn-1-ol | 75-85% | orgsyn.org |

| Propynylmagnesium bromide | Formaldehyde | 2-Butyn-1-ol | Not specified | orgsyn.org |

Subsequent purification of the synthesized 2-butyn-1-ol is crucial to ensure high purity for the following bromination step. A standard and effective purification protocol involves several stages. Initially, the reaction residue is thoroughly extracted using an organic solvent, typically diethyl ether. The combined ether extracts are then concentrated by distillation, often using a Fenske column to remove the solvent. The final step is the vacuum distillation of the residue, which yields the purified 2-butyn-1-ol. orgsyn.org

Table 2: Purification Protocol for 2-Butyn-1-ol

| Step | Procedure | Purpose | Reference |

| 1. Extraction | The residue is extracted multiple times with diethyl ether. | To separate the product from the aqueous layer and inorganic salts. | orgsyn.org |

| 2. Solvent Removal | The combined ether extracts are distilled. | To remove the low-boiling ether solvent. | orgsyn.org |

| 3. Final Purification | The remaining residue is distilled under vacuum (e.g., 55°C/8 mm). | To isolate the pure 2-butyn-1-ol from non-volatile impurities. | orgsyn.org |

Green Chemistry Approaches and Sustainable Synthesis of this compound

In line with the principles of green chemistry, efforts are being made to develop more sustainable and environmentally benign methods for the synthesis of this compound. libretexts.orgacs.org These approaches target key areas such as the use of safer solvents, energy efficiency, and the reduction of hazardous byproducts. nih.govdokumen.pub

One significant area of improvement is the use of alternative reaction media. Supercritical carbon dioxide (scCO₂) has emerged as a promising green solvent. pnas.orgnih.gov Its properties, such as density, viscosity, and polarity, can be tuned by adjusting pressure and temperature, and it is non-toxic and non-flammable. nih.govumich.eduarkat-usa.org Utilizing scCO₂ as a solvent for reactions involving alkynes can enhance reaction selectivity and simplify product separation, as the CO₂ can be easily removed by depressurization. umich.educhimia.ch

Energy efficiency and reaction acceleration are being addressed through microwave-assisted synthesis. dokumen.pubjksus.org Microwave irradiation can dramatically shorten reaction times compared to conventional heating methods, leading to significant energy savings. thieme-connect.comorganic-chemistry.orgthieme-connect.com This technique has been shown to be effective in copper-catalyzed reactions involving bromoalkynes, suggesting its potential applicability to the synthesis of this compound or its derivatives. organic-chemistry.orgresearchgate.net

The bromination step itself is a major focus for green innovation. Traditional brominating agents like phosphorus tribromide (PBr₃) are effective but pose handling risks and generate stoichiometric waste. commonorganicchemistry.com Sustainable alternatives aim to generate the brominating species in situ from safer, more environmentally friendly precursors. One such method involves the oxidation of hydrobromic acid (HBr) or potassium bromide (KBr) with an oxidant like sodium hypochlorite (B82951) (NaOCl) or hydrogen peroxide. nih.govorganic-chemistry.org This approach avoids the direct use of hazardous molecular bromine and produces less toxic byproducts. nih.govorganic-chemistry.org

Phase-transfer catalysis (PTC) represents another powerful green chemistry tool. jetir.orgfzgxjckxxb.comdalalinstitute.com PTCs facilitate reactions between reactants in immiscible phases (e.g., aqueous and organic), which can eliminate the need for hazardous organic solvents and allow reactions to proceed in water. jetir.orgwikipedia.orgwisdomlib.org By using a phase-transfer catalyst, the bromination of 2-butyn-1-ol could potentially be carried out in a biphasic system, reducing solvent waste and simplifying workup procedures. fzgxjckxxb.com

Table 3: Green Chemistry Strategies for this compound Synthesis

| Green Chemistry Principle | Application/Method | Potential Benefit |

| Safer Solvents | Use of supercritical carbon dioxide (scCO₂) as a reaction medium. pnas.org | Reduces use of volatile organic compounds (VOCs); non-toxic; simplified product isolation. nih.gov |

| Energy Efficiency | Microwave-assisted synthesis. jksus.orgthieme-connect.com | Dramatically reduced reaction times and energy consumption compared to conventional heating. thieme-connect.com |

| Atom Economy/Waste Prevention | In situ generation of bromine from HBr/oxidant systems. nih.govorganic-chemistry.org | Avoids handling of hazardous molecular bromine; produces less toxic inorganic byproducts. nih.gov |

| Catalysis/Reduced Derivatives | Use of phase-transfer catalysts (PTC) for bromination. jetir.orgdalalinstitute.com | Allows for use of water as a solvent, reducing organic solvent waste and simplifying purification. wisdomlib.org |

Reaction Mechanisms and Reactivity of 1 Bromo 2 Butyne

Nucleophilic Substitution Reactions of 1-Bromo-2-butyne

Nucleophilic substitution reactions are a cornerstone of the reactivity of this compound, where the bromide ion acts as a leaving group. These reactions typically proceed via an S(_N)2 mechanism, involving a backside attack by the nucleophile on the carbon atom bonded to the bromine. vernier.com This pathway is favored for primary halides like this compound due to reduced steric hindrance. vernier.comfiveable.me

The bromine atom in this compound can be displaced by a wide array of nucleophiles, demonstrating its versatility in synthesis. guidechem.com For instance, it readily reacts with sulfur-based nucleophiles. An example is its reaction with 4-thioxo-3,4-dihydro-1H-pyrimidin-2-one in the presence of sodium methoxide (B1231860) to yield 4-(but-2-ynylsulfanyl)-1H-pyrimidin-2-one. guidechem.com This transformation highlights the ability of this compound to form new carbon-sulfur bonds. Similarly, it can be used to introduce the but-2-ynyl moiety onto oxygen-containing nucleophiles, such as in the synthesis of 4-butynyloxybenzene sulfonyl chloride. sigmaaldrich.com Nitrogen-based nucleophiles also effectively displace the bromide, as seen in the synthesis of isopropylbut-2-ynylamine. sigmaaldrich.com

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

| Nucleophile | Reagent/Solvent | Product |

| 4-thioxo-3,4-dihydro-1H-pyrimidin-2-one | NaOMe / Methanol | 4-(but-2-ynylsulfanyl)-1H-pyrimidin-2-one guidechem.com |

| 4-hydroxybenzenesulfonyl chloride | - | 4-(but-2-ynyloxy)benzene sulfonyl chloride sigmaaldrich.com |

| Isopropylamine (B41738) | - | Isopropylbut-2-ynylamine sigmaaldrich.com |

This table is based on documented reactions of this compound.

A significant application of this compound as an alkylating agent is in the modification of amino acids and their derivatives. sigmaaldrich.com It has been specifically utilized in the alkylation of L-tryptophan methyl ester. sigmaaldrich.com In this type of reaction, the nitrogen atom of the indole (B1671886) ring of tryptophan acts as the nucleophile, attacking the electrophilic carbon of this compound to form a new carbon-nitrogen bond. This process is crucial for synthesizing modified tryptophan analogs, which are valuable as chemical probes in biological studies. nih.govnih.gov The alkylation of the indole nitrogen requires careful control of reaction conditions, often using a base to deprotonate the N-H group, thereby increasing its nucleophilicity. nih.gov

Radical Reactions Initiated by this compound

Beyond its role in ionic reactions, this compound serves as a precursor for generating carbon-centered radicals. The carbon-bromine bond can undergo homolytic cleavage, particularly under photolytic or thermolytic conditions, to produce a bromine radical and the CH₃C≡CCH₂• radical. sigmaaldrich.comucsb.edu

This compound is an effective source for the CH₃C≡CCH₂• (but-2-ynyl) radical. sigmaaldrich.com This radical species is an important intermediate for studying the kinetics and mechanisms of radical reactions. The generation is typically achieved through photolysis, where light energy induces the breaking of the C-Br bond. ucsb.edu The resulting but-2-ynyl radical is a reactive species that can participate in various subsequent reactions. youtube.com

The kinetics of the reaction between the CH₃C≡CCH₂• radical and atmospheric molecules like nitrogen monoxide (NO) and nitrogen dioxide (NO₂) have been a subject of study. sigmaaldrich.com Such reactions are fundamental to understanding combustion chemistry and atmospheric processes. The but-2-ynyl radical reacts with these nitrogen oxides, and the rate coefficients for these reactions can be determined experimentally. For context, studies on similar small radical species, like the vinyl radical (C₂H₃), show that reactions with NO₂ are typically fast, with rate coefficients in the range of 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. researchgate.net The reaction of hydroxyl radicals (OH) with nitrogen dioxide is a key atmospheric reaction with a rate constant of approximately 9.2 (±0.4) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 760 torr of air. nih.gov While specific kinetic data for the but-2-ynyl radical's reaction with NO and NO₂ from the provided context is limited, the general principles of radical-molecule reactions apply. These reactions often proceed with little to no energy barrier, leading to rapid association or the formation of new products. nih.gov

Table 2: Comparative Rate Constants for Radical Reactions with Nitrogen Oxides

| Radical Reactant | Gaseous Partner | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) / Conditions |

| Vinyl Radical (C₂H₃) | NO₂ | (4.19 ± 0.05) × 10⁻¹¹ (T/300)⁻⁰.⁶⁰ | Temperature Dependent researchgate.net |

| Propargyl Radical (C₃H₃) | NO₂ | (2.55 ± 0.05) × 10⁻¹¹ (T/300)⁻¹.¹⁰⁶ | Temperature Dependent researchgate.net |

| Hydroxyl Radical (OH) | NO₂ | 9.2 (±0.4) × 10⁻¹² | 298 / 760 torr air nih.gov |

This table presents kinetic data for analogous radical reactions to provide context for the reactivity of the CH₃C≡CCH₂• radical.

Cycloaddition Reactions and Formation of Cyclic Ring Compounds

This compound, containing an alkyne π-system, can participate in cycloaddition reactions to construct cyclic molecules. jaydevchemicals.com Cycloadditions are powerful pericyclic reactions that form two new sigma bonds in a single step, leading to the formation of a ring. numberanalytics.com

The alkyne moiety in this compound can act as a dienophile or a dipolarophile in these reactions. For example, it can undergo [3+2] cycloaddition with azides to form substituted triazoles. researchgate.net In such a reaction, the alkyne reacts with the 1,3-dipole (the azide) to form a five-membered heterocyclic ring. The presence of the bromine atom on the resulting ring system offers a handle for further functionalization. While specific examples detailing the cycloaddition reactions of this compound itself are not extensively covered in the provided search results, its structural similarity to other substituted alkynes suggests its utility in reactions like the Diels-Alder reaction or other dipolar cycloadditions. libretexts.orglibretexts.org The use of bromo(phosphoryl)ethyne in cycloadditions with azides further supports the potential for halogenated alkynes to participate in these ring-forming reactions. researchgate.net

Electrophilicity and Reaction with Cysteine and Histidine Derivatives

This compound (CH₃C≡CCH₂Br) is recognized as a propargyl bromide derivative. chemicalbook.comsigmaaldrich.com The carbon-bromine bond in this compound is polarized, with the carbon atom being slightly positive and the bromine atom slightly negative. This polarity, however, is not the primary determinant of its reactivity. The key to its reactivity lies in the fact that in nucleophilic substitution reactions, the carbon-halogen bond must be broken. libretexts.org The strength of the C-Br bond is weaker than C-Cl and C-F bonds, making bromoalkanes like this compound more reactive than their chloro- and fluoro- counterparts. libretexts.org

The electrophilic nature of this compound makes it susceptible to attack by nucleophiles. Nucleophiles are species with a lone pair of electrons that are attracted to positively charged or electron-deficient centers. libretexts.org This reactivity is exploited in various synthetic applications, including the alkylation of L-tryptophan methyl ester. chemicalbook.comsigmaaldrich.comfishersci.ca

While specific studies detailing the reaction of this compound with cysteine and histidine derivatives are not prevalent in the provided search results, the general principles of nucleophilic substitution suggest that the nucleophilic side chains of these amino acids would react. Cysteine possesses a thiol (-SH) group, and histidine contains an imidazole (B134444) ring, both of which are effective nucleophiles. For instance, the reaction of electrophiles with cysteine residues is a common strategy for protein modification. researchgate.net Similarly, the imidazole side chain of histidine can participate in reactions such as aza-Michael additions. nih.gov Given the electrophilic character of the carbon atom bonded to the bromine in this compound, it is anticipated to react with the sulfur atom of cysteine and the nitrogen atoms of the histidine imidazole ring in a nucleophilic substitution manner.

Applications of 1 Bromo 2 Butyne in Complex Organic Synthesis

Synthesis of Axially Chiral Teranyl Compounds

1-Bromo-2-butyne is utilized as a precursor in the synthesis of axially chiral teranyl compounds. jaydevchemicals.comchemicalbook.comfishersci.ca Axially chiral compounds, which possess chirality due to hindered rotation around a single bond, are of significant interest in fields such as materials science and catalysis. researchgate.net The synthesis of these molecules often involves transition-metal-catalyzed cross-coupling reactions. This compound can be used to introduce the butynyl group, which is essential for constructing the specific steric hindrance required to create a stable chiral axis in teranyl structures. The electrophilic nature of this compound facilitates its reaction with appropriate nucleophiles in the presence of a suitable catalyst to form the desired carbon-carbon bonds, leading to the assembly of these complex chiral molecules. google.com

Formation of Allenylcyclobutanol Derivatives

The synthesis of allenylcyclobutanol derivatives is another significant application of this compound. sigmaaldrich.comchemicalbook.comfishersci.ca These structures are valuable intermediates in organic synthesis, often undergoing subsequent rearrangements to form more complex cyclic and acyclic systems. The formation typically involves the reaction of this compound with a suitable reagent to generate a reactive allenylmetal species, such as allenylindium. sigmaaldrich.comfishersci.ca This species can then participate in cycloaddition reactions with cyclobutanones to yield the target allenylcyclobutanol derivatives.

Table 1: Reagents for Allenylcyclobutanol Derivative Synthesis

| Reactant | Reagent | Product Type |

|---|---|---|

| This compound | Indium | Allenylindium Intermediate |

Synthesis of Six to Eight-Membered Annulated Ring Compounds

This compound is instrumental in constructing annulated (fused) ring systems containing six to eight atoms. chemicalbook.comfishersci.ca These cyclic structures are foundational to many complex organic molecules, including a number of natural products.

This compound reacts with indole (B1671886) derivatives to form various annulated compounds. chemicalbook.comfishersci.ca Indoles, with their electron-rich heterocyclic structure, can act as nucleophiles, attacking the electrophilic carbon of this compound. This initial alkylation is often the first step in a sequence that leads to cyclization, ultimately forming fused ring systems where the indole nucleus is joined to a new six-, seven-, or eight-membered ring. These reactions expand the structural diversity of indole-based compounds, which are prevalent in medicinal chemistry.

A notable application of this compound is in the total synthesis of marine natural products. Specifically, it is used in the preparation of pseudopteranes and (+/-)-Kallolide B. chemicalbook.comfishersci.ca These complex molecules possess significant biological activity. The synthesis pathways leverage this compound to introduce key structural fragments that are later elaborated into the final intricate cyclic frameworks characteristic of these natural products.

Precursor for Diverse Organic Derivatives

Beyond the specific applications mentioned, this compound serves as a starting material for a wide array of other organic molecules. chemicalbook.comfishersci.ca Its reactivity allows for its conversion into numerous functionalized intermediates.

This compound is a direct precursor to isopropylbut-2-ynylamine. sigmaaldrich.comfishersci.ca The synthesis involves a nucleophilic substitution reaction where isopropylamine (B41738) acts as the nucleophile, displacing the bromide ion from this compound. This reaction provides a straightforward route to this functionalized amine, which can be used in further synthetic applications.

Table 2: Synthesis of Isopropylbut-2-ynylamine

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Allenylcyclobutanol |

| Allenylindium |

| Indole |

| Isopropylamine |

| Isopropylbut-2-ynylamine |

| Kallolide B |

| Propargyl bromide |

Mono-propargylated Diene Derivatives

The butynyl moiety can be incorporated into diene structures through multicomponent reactions. A notable example is the synergistic Cu/Pd-catalyzed three-component reaction involving alkynes, bis(pinacolato)diboron (B136004) (B₂pin₂), and vinyl epoxides. This method allows for the synthesis of bifunctional skipped dienes with high regio- and stereoselectivity. nih.gov While not a direct propargylation using this compound, this transformation constructs a 1,4-diene system where one of the double bonds is part of a but-2-yn-1-ol derivative, which could be conceptually derived from this compound. The resulting products contain both a versatile allylic alcohol and an alkenylboronate, making them valuable intermediates for further synthetic elaborations. nih.gov

The general scheme for this type of reaction is as follows:

Scheme 1: Synthesis of a Butynyl-Containing Skipped Diene.

In a typical procedure, the reaction is carried out under an inert atmosphere with a palladium catalyst, a copper catalyst, and a ligand. The alkyne, vinyl epoxide, and B₂pin₂ are then reacted to form the desired product.

Table 1: Examples of Cu/Pd-Catalyzed Synthesis of Butynyl-Containing Dienes

| Alkyne Reactant | Vinyl Epoxide | Product | Yield | Reference |

|---|---|---|---|---|

| 1-Phenyl-1-propyne | 1,3-Butadiene monoepoxide | (Z,E)-4-(1-phenylprop-1-en-2-yl)but-2-en-1-ol with a boronate group | Good | nih.gov |

4-Butynyloxybenzene Sulfonyl Chloride

This compound is a key reagent in the synthesis of 4-butynyloxybenzene sulfonyl chloride. sigmaaldrich.com This compound is prepared through a Williamson ether synthesis. The reaction involves the deprotonation of the hydroxyl group of 4-hydroxybenzenesulfonyl chloride to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of this compound and displacing the bromide ion.

The synthesis can be represented by the following reaction scheme:

Scheme 2: Synthesis of 4-Butynyloxybenzene Sulfonyl Chloride.

The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like acetone (B3395972) or DMF.

Allyl-[4-(but-2-ynyloxy)phenyl]sulfane

The synthesis of allyl-[4-(but-2-ynyloxy)phenyl]sulfane demonstrates the sequential functionalization of a bifunctional starting material, likely 4-mercaptophenol, using this compound. sigmaaldrich.com The synthesis would proceed in two key steps:

O-Alkylation: The phenolic hydroxyl group is more acidic than the thiol group and can be selectively deprotonated with a suitable base (e.g., potassium carbonate). The resulting phenoxide then undergoes a Williamson ether synthesis with this compound to form 4-(but-2-yn-1-yloxy)thiophenol.

S-Allylation: The thiol group of the intermediate is then deprotonated using a stronger base, and the resulting thiophenoxide is reacted with an allyl halide (e.g., allyl bromide) to yield the final product, allyl-[4-(but-2-ynyloxy)phenyl]sulfane.

This multi-step synthesis allows for the controlled introduction of two different functional groups onto the aromatic ring.

Allenylindium

The reaction of this compound with indium metal results in the formation of an organoindium reagent. sigmaaldrich.com Due to the facile nih.govnih.gov rearrangement characteristic of propargyl halides, the initially formed propargylindium species isomerizes to the more stable allenylindium reagent. This in-situ generation is a key feature of the Barbier reaction. researchgate.net

The process can be depicted as follows:

Scheme 3: Formation of Allenylindium from this compound.

This allenylindium reagent is a potent nucleophile and can react with various electrophiles, most notably carbonyl compounds, to introduce the allenyl group.

Alkynyl Alcohols

This compound is frequently used in the synthesis of alkynyl alcohols, specifically homopropargylic alcohols, via a Barbier-type reaction. nih.gov In this one-pot reaction, an organometallic reagent is generated in situ from this compound and a metal, such as zinc or indium, in the presence of a carbonyl compound (an aldehyde or ketone). researchgate.netorganic-chemistry.org The organometallic species then adds to the carbonyl group to produce the corresponding alcohol. organic-chemistry.org

When this compound is used, the reaction typically yields the homopropargylic alcohol as the major product, although the formation of some allenic alcohol isomer can occur, especially with ketones. researchgate.net The regioselectivity is influenced by the metal, solvent, and the structure of the carbonyl compound. rsc.org

Table 2: Synthesis of Homopropargylic Alcohols using this compound

| Carbonyl Compound | Metal | Product | Selectivity | Reference |

|---|---|---|---|---|

| Butanal | Zinc | 1-Heptyn-3-ol | High for propargylic alcohol | rsc.org |

| Various Aldehydes | Zinc | Corresponding homopropargylic alcohols | Excellent | researchgate.net |

Stereoselective Synthesis Applications

The unique structure of this compound and its derivatives makes it a valuable component in stereoselective synthesis. The resulting butynyl group can influence the stereochemical outcome of subsequent reactions or be a part of a chiral molecule itself.

A significant application is in the Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. organic-chemistry.orgscripps.edu When an enyne (a molecule containing both an alkene and an alkyne) derived from this compound is used, the reaction proceeds intramolecularly with often high stereoselectivity. nih.govorganic-chemistry.org The stereochemistry of the newly formed chiral centers in the cyclopentenone ring can be controlled by the existing stereochemistry in the tether connecting the ene and yne moieties, or by using chiral catalysts. nih.govuwindsor.ca

The general mechanism involves the formation of a cobalt-alkyne complex, followed by coordination and insertion of the alkene, migratory insertion of carbon monoxide, and finally reductive elimination to yield the cyclopentenone. organic-chemistry.org The stereochemical outcome is often predictable based on the transition state geometry.

Integration into Total Synthesis of Natural Products (e.g., (−)-α-Kainic Acid, Rhizoxin D)

(−)-α-Kainic Acid: Based on a review of numerous total syntheses of (−)-α-kainic acid, this compound is not prominently featured as a key starting material or intermediate. nih.govresearchgate.netrsc.orgkyushu-u.ac.jpelsevierpure.com The reported synthetic strategies typically employ other precursors and methodologies, such as enantioselective ene reactions, Rh(I)-catalyzed asymmetric enyne cycloisomerizations, and platinum-catalyzed allylic aminations to construct the characteristic pyrrolidine (B122466) core of the molecule. nih.govrsc.orgkyushu-u.ac.jp

Rhizoxin D: The total synthesis of the potent antimitotic agent Rhizoxin D is a complex undertaking that involves the assembly of several key fragments. researchgate.net While a direct use of this compound is not explicitly detailed in the primary synthetic routes, the core structure of Rhizoxin D contains a butynyl-derived element. Specifically, the C14-C19 fragment of Rhizoxin D is often synthesized from propargyl alcohol derivatives. researchgate.net Given that this compound is itself prepared from 2-butyn-1-ol (B121050), which is a substituted propargyl alcohol, there is an indirect but clear chemical lineage.

In one of the total syntheses, the C14-C19 fragment is constructed in the form of a methyl ketone, which is obtained in six steps from propargyl alcohol. researchgate.net This fragment is then coupled with another part of the molecule in a key aldol (B89426) reaction to continue the assembly of the macrolide ring. researchgate.net The use of a simple, commercially available C3 building block like propargyl alcohol to construct a complex C6 fragment highlights the efficiency of using alkyne chemistry in the synthesis of natural products.

Strategies for Enantioselective and Diastereoselective Control

The stereochemical outcome of reactions involving this compound can be precisely managed through various modern synthetic strategies, enabling the synthesis of chiral molecules with high optical purity. These methods are critical for producing complex targets such as pharmaceuticals and natural products where specific stereoisomers are required for biological activity. Key strategies include the use of chiral catalysts and the substrate's inherent structural features to direct the formation of specific enantiomers or diastereomers.

One of the primary methods for achieving enantiocontrol in reactions with electrophiles like this compound is through asymmetric catalysis, particularly phase-transfer catalysis. In this approach, a chiral catalyst, often derived from cinchona alkaloids, complexes with a nucleophile to form a chiral ion pair. This chiral environment dictates the face from which the nucleophile attacks the electrophile, leading to the preferential formation of one enantiomer. For instance, the SN2 alkylation of enolates can be rendered highly enantioselective by employing bifunctional phase-transfer catalysts that utilize hydrogen bonding as a secondary control element. beilstein-journals.org While a reaction might proceed without a catalyst, its presence is essential for inducing asymmetry, and modifications to the catalyst structure can significantly improve enantiomeric excess (ee). beilstein-journals.org The introduction of a bromo-substituent, such as in this compound, is a known factor that can influence and potentially augment the enantioselectivity of these alkylation reactions. beilstein-journals.org

Another significant application of stereocontrol is the synthesis of axially chiral compounds, for which this compound serves as a valuable precursor. jaydevchemicals.comsigmaaldrich.com The rigid, linear geometry of the alkyne moiety is instrumental in creating sterically hindered rotation around a single bond, which is the basis of axial chirality. By reacting this compound with appropriately substituted aromatic or biaryl systems, chemists can construct molecules where the rotational barrier is high enough to allow for the isolation of stable atropisomers.

Diastereoselective control often arises in reactions where this compound is used to create a new stereocenter in a molecule that already contains one or more stereocenters. The existing chirality in the substrate can influence the trajectory of the incoming reagent, a phenomenon known as substrate-controlled diastereoselection. Furthermore, cascade reactions, where multiple bonds and stereocenters are formed in a single sequence, can exhibit high levels of diastereoselectivity. researchgate.netnih.gov The defined geometry of the butyne fragment can be exploited in cycloaddition reactions or intramolecular cyclizations to control the relative stereochemistry of the newly formed rings and substituents. researchgate.net

| Strategy | Type of Stereocontrol | Key Features | Example Application (Conceptual) |

| Asymmetric Phase-Transfer Catalysis | Enantioselective | Utilizes a chiral catalyst (e.g., cinchona alkaloid derivative) to create a chiral environment for the SN2 reaction. | Alkylation of a prochiral nucleophile (e.g., a substituted oxindole) with this compound to yield a product with high enantiomeric excess. beilstein-journals.org |

| Synthesis of Axially Chiral Molecules | Enantioselective | The rigid alkyne unit of this compound is incorporated into a biaryl system to create a high rotational barrier, leading to stable atropisomers. | Preparation of axially chiral teranyl compounds. jaydevchemicals.comsigmaaldrich.com |

| Substrate-Controlled Reactions | Diastereoselective | An existing stereocenter in the reacting molecule directs the attack of the butynyl group to a specific face. | Reaction of this compound with a chiral aldehyde or ketone to produce a specific diastereomer of the resulting propargyl alcohol. |

| Cascade Cycloadditions | Diastereoselective | Multi-step reaction sequence where the geometry of the initial adducts, involving the butyne moiety, dictates the final relative stereochemistry. | A formal [4+1] cycloaddition involving a derivative of this compound to form highly substituted heterocyclic systems with controlled stereochemistry. nih.gov |

Formation of Stereodefined Polyunsaturated Macrocycles

The synthesis of macrocycles containing multiple degrees of unsaturation and defined stereochemistry is a formidable challenge in organic chemistry. This compound represents a valuable C4 building block for constructing the complex carbon skeletons required for such molecules. Its utility lies in the reactivity of both the bromide, which allows for coupling and chain extension, and the alkyne, which can be further functionalized or used to control molecular geometry.

A plausible synthetic pathway towards stereodefined polyunsaturated macrocycles involves the strategic assembly of a linear precursor derived from this compound, followed by a stereoselective macrocyclization event. For example, a precursor could be assembled through sequential coupling reactions. This linear precursor, containing multiple alkyne functionalities, could then be subjected to a transition-metal-catalyzed cyclization.

Recent advances in catalysis offer methods for the stereoselective formation of polyenes. For instance, nickel-catalyzed multi-component reactions can assemble densely substituted 1,3-dienes from terminal alkynes with excellent regio- and stereoselectivity. nih.gov A strategy employing this type of chemistry could involve a precursor containing two terminal alkyne groups, which could undergo an intramolecular cascade reaction to form a polyunsaturated macrocycle with defined geometry for the newly formed double bonds. The inherent rigidity of the butyne units within the precursor would play a crucial role in pre-organizing the molecule for cyclization, thereby influencing the stereochemical outcome.

The general, conceptual approach can be outlined as follows:

Precursor Synthesis: Starting with this compound, a series of alkylation or coupling reactions are performed to construct a long, linear molecule containing two or more alkyne units separated by flexible linkers.

Functional Group Manipulation: The terminal ends of the linear precursor are functionalized to prepare them for the key cyclization step. This might involve converting a bromide to a nucleophilic organometallic species or introducing other reactive handles.

Stereoselective Macrocyclization: The linear precursor is subjected to conditions that favor intramolecular reaction over intermolecular polymerization. This is often achieved under high dilution and with a suitable transition-metal catalyst (e.g., based on nickel, palladium, or ruthenium) known to promote stereoselective C-C bond formation. The choice of catalyst and ligands is paramount for controlling the geometry (E/Z) of the double bonds formed during the cyclization.

This strategic use of this compound as a foundational element allows for the planned introduction of rigidity and reactivity, guiding the synthesis toward complex macrocyclic structures with precisely controlled stereochemistry.

Utilization in Organometallic Chemistry

This compound is a versatile reagent in organometallic chemistry, serving both as a precursor for the generation of reactive organometallic species and as a substrate in transition-metal-catalyzed transformations. jaydevchemicals.com Its utility stems from the presence of a reactive carbon-bromine (C-Br) bond at an sp³-hybridized carbon, which readily participates in fundamental organometallic reactions.

Formation of Organometallic Reagents A primary application of this compound is in the preparation of alkynyl organometallic reagents. The most common of these is the Grignard reagent, but-2-ynylmagnesium bromide. This reaction involves the oxidative insertion of magnesium metal into the C-Br bond. adichemistry.com The process must be conducted under strictly anhydrous conditions, typically using ether solvents like diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF), which stabilize the resulting organometallic complex. adichemistry.comresearchgate.net The formation of the Grignard reagent effectively reverses the polarity (a process known as umpolung) of the carbon atom attached to the halogen, transforming it from an electrophilic center into a potent nucleophile. This alkynyl Grignard reagent can then be used to form new carbon-carbon bonds by reacting with a wide range of electrophiles, such as aldehydes, ketones, and esters. wisc.edu

Substrate in Catalytic Cycles In the context of transition-metal catalysis, this compound is an excellent substrate for oxidative addition. This is a crucial step in many cross-coupling reactions catalyzed by low-valent transition metals, such as palladium(0) or nickel(0). csbsju.edu In an oxidative addition step, the metal center inserts into the C-Br bond, breaking it and forming two new bonds: one to the carbon and one to the bromine. This process oxidizes the metal (e.g., from Pd(0) to Pd(II)) and increases its coordination number. csbsju.edunih.govvu.nl The resulting organopalladium(II) intermediate can then participate in subsequent steps of a catalytic cycle, such as transmetalation or migratory insertion, ultimately leading to the formation of a new C-C or C-heteroatom bond in a process concluding with reductive elimination, which regenerates the active catalyst. csbsju.edu This reactivity is central to powerful synthetic methods that construct complex molecular architectures.

| Organometallic Reaction | Role of this compound | General Transformation |

| Grignard Reagent Formation | Precursor | CH₃C≡CCH₂Br + Mg → CH₃C≡CCH₂MgBr |

| Oxidative Addition | Substrate (Electrophile) | CH₃C≡CCH₂Br + Pd(0)L₂ → (CH₃C≡CCH₂)Pd(II)(Br)L₂ |

| Transmetalation (following Oxidative Addition) | Source of Alkynyl Ligand | (R')Pd(II)(Br)L₂ + R-M → (R')Pd(II)(R)L₂ + M-Br |

| Reductive Elimination | Source of Alkynyl Fragment | (CH₃C≡CCH₂)Pd(II)(R)L₂ → CH₃C≡CCH₂-R + Pd(0)L₂ |

Spectroscopic Characterization and Analytical Techniques in 1 Bromo 2 Butyne Research

Advanced Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a fundamental tool for identifying functional groups and characterizing the bonding within 1-bromo-2-butyne and its derivatives.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a sample, revealing information about its molecular vibrations. gantep.edu.trnih.gov An FTIR spectrometer utilizes a Michelson interferometer to collect an interferogram, which is then mathematically converted into a spectrum via a Fourier transform. gantep.edu.trlibretexts.org This method provides significant advantages, including high resolution and rapid data acquisition. libretexts.org The resulting spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹), displays characteristic peaks corresponding to specific vibrational modes, such as bond stretching and bending. gantep.edu.tr

In the context of this compound, FTIR spectroscopy is employed for identification and as a reference in more complex studies. thermofisher.com For instance, in pyrolysis experiments, the FTIR spectrum of unheated this compound is recorded as a control. osti.gov This allows researchers to distinguish the vibrational bands of the parent molecule from those of new species formed at high temperatures. osti.gov The spectrum of this compound would be expected to show characteristic absorptions for C-H, C≡C, and C-Br bond vibrations.

Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR. surfacesciencewestern.com It is based on the inelastic scattering of monochromatic light, usually from a laser source. While FTIR is sensitive to vibrations that cause a change in the dipole moment (e.g., polar bonds like C=O), Raman spectroscopy probes vibrations that cause a change in the polarizability of the molecule. surfacesciencewestern.com This makes it particularly effective for analyzing non-polar and symmetric bonds, such as the carbon-carbon triple bond (C≡C) in the this compound backbone. surfacesciencewestern.com Although detailed research articles focusing specifically on the Raman spectrum of this compound are not widely available in the provided search results, reference spectra are accessible through chemical databases. chemicalbook.com The technique's sensitivity to crystal structure changes and its ability to easily obtain spectra at low frequencies (below 400 cm⁻¹) make it a valuable, albeit less commonly documented, tool in the analysis of this compound. surfacesciencewestern.com

This compound serves as a clean and effective precursor for generating the highly reactive 2-butyn-1-yl radical (•CH₂C≡CCH₃) through high-temperature pyrolysis. osti.gov The characterization of this transient species has been successfully achieved using Matrix-Isolation Fourier Transform Infrared (MIFTIR) spectroscopy. osti.gov In this method, the products of the gas-phase pyrolysis of this compound are trapped in an inert matrix, such as solid argon, at very low temperatures. This isolation prevents the radicals from reacting with each other, allowing for their spectroscopic analysis.

In a notable study, pyrolysis of this compound at 800 K led to the successful generation and identification of the 2-butyn-1-yl radical. osti.gov The experimental vibrational frequencies observed for the radical were confirmed by comparing them with theoretical predictions from quantum chemical calculations (B3LYP and QCISD). osti.gov

| Observed Experimental Frequency (cm⁻¹) | Assignment | B3LYP Calculated Frequency (cm⁻¹) | QCISD Calculated Frequency (cm⁻¹) |

|---|---|---|---|

| 675 | C-C≡C bend | N/A | 603 |

| 1359 | CH₂ wag | 1364 | N/A |

| 1428 | CH₂ scissor | 1428 | N/A |

| 2082 | C≡C stretch | 2088 | 2164 |

| 2888 | CH₃ symmetric stretch | 2904 | N/A |

| 3038 | CH₂ symmetric stretch | 3048 | 3054 |

| 3179 | CH₂ asymmetric stretch | 3185 | 3121, 3132 |

Mass Spectrometry Techniques

Mass spectrometry techniques are indispensable for studying the ionization and fragmentation of molecules. For this compound, these methods provide fundamental data on its stability and the energetics of its dissociation pathways.

Photoelectron-Photoion Coincidence (PEPICO) spectroscopy is a powerful method for investigating dissociative photoionization in detail. cnr.it The technique is based on the detection in coincidence of a photo-ejected electron and its corresponding cation formed upon interaction with VUV or soft X-ray radiation. cnr.itmpg.de By measuring the kinetic energy of the electron, the internal energy of the cation can be precisely determined. Correlating this energy-selected cation with its mass allows for the determination of branching ratios to various decay channels and provides detailed insight into the dissociation dynamics. cnr.it

While specific PEPICO studies dedicated solely to this compound were not detailed in the search results, related analyses have been performed. The Br-loss threshold photoionization breakdown diagram of this compound has been analyzed, which is a type of data often derived from coincidence experiments. chemicalbook.com This analysis is crucial for determining the dissociative photoionization thresholds for the production of the C₄H₅⁺ ion. chemicalbook.com

Dissociative photoionization studies investigate the fragmentation of a molecule following the absorption of a high-energy photon. Upon ionization, the resulting molecular ion may be formed with enough internal energy to break apart into smaller fragment ions and neutral species. The study of these processes is critical for understanding molecular bonding and reaction mechanisms.

For this compound, a key dissociative photoionization channel is the loss of a bromine atom to produce the C₄H₅⁺ cation. chemicalbook.com The analysis of the threshold energy required for this process provides valuable thermochemical data. chemicalbook.com To illustrate the type of detailed information obtained from such studies, the dissociative photoionization of a related organobromine compound, dibromomethane (B42720) (CH₂Br₂), can be considered. In that study, researchers used synchrotron radiation to identify multiple fragment ions and precisely measure their appearance energies—the minimum energy required to form a specific fragment ion from the parent molecule. nih.gov

| Fragment Ion | Appearance Energy (eV) | Classification |

|---|---|---|

| CH₂Br⁺ | 11.22 | Major |

| CHBr⁺ | 12.59 | Major |

| CBr⁺ | 15.42 | Major |

| CHBr₂⁺ | 12.64 | Minor |

| Br⁺ | 15.31 | Minor |

| CH₂⁺ | 16.80 | Minor |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Monitoring

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of thermally labile and polar molecules, making it a valuable tool in the study of reactions involving this compound. orgsyn.org While direct real-time monitoring of this compound reactions using online ESI-MS has not been extensively documented in publicly available research, the principles of the technique are broadly applicable. ESI-MS can identify reactants, intermediates, products, and byproducts in a reaction mixture by measuring their mass-to-charge ratios with high precision.

For instance, in the synthesis of derivatives from this compound, ESI-MS is crucial for confirming the identity of the final product. A key piece of data obtained is the high-resolution mass spectrum (HRMS), which provides a very accurate mass measurement of a molecule. This allows for the determination of its elemental formula. In the case of the reaction of this compound with a sulfonamide to form N-(But-2-yn-1-yl)-4-methylbenzenesulfonamide, the expected protonated molecule ([M+H]⁺) would be analyzed. The experimentally measured mass would then be compared to the calculated mass for the expected formula, C₁₁H₁₄NO₂S⁺, to confirm the successful synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, including the derivatives of this compound. thermofisher.com Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule.

A concrete example is the characterization of N-(But-2-yn-1-yl)-4-methylbenzenesulfonamide, a derivative of this compound. The ¹H NMR spectrum of this compound displays characteristic signals that confirm the presence of the butynyl group and the tosyl group. The methyl group of the butynyl moiety typically appears as a triplet, while the methylene (B1212753) group attached to the nitrogen shows a multiplet. The aromatic protons of the tosyl group exhibit distinct doublets, and the methyl group of the tosyl appears as a singlet.

The ¹³C NMR spectrum provides further confirmation of the structure, with distinct signals for each carbon atom in the molecule. The chemical shifts of the alkynyl carbons are particularly indicative of the butynyl group's presence.

Below is a table summarizing the reported ¹H and ¹³C NMR data for N-(But-2-yn-1-yl)-4-methylbenzenesulfonamide.

| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| Protons | 1.56 | t | 2.5 | CH₃ (butynyl) |

| Protons | 2.42 | s | CH₃ (tosyl) | |

| Protons | 3.71-3.77 | m | CH₂ | |

| Protons | 4.87 | t | 6.2 | NH |

| Protons | 7.29 | d | 7.9 | Ar-H |

| Protons | 7.76 | d | 8.3 | Ar-H |

| ¹³C NMR (101 MHz, CDCl₃) | Chemical Shift (δ) in ppm | Assignment |

| Carbon | 3.2 | CH₃ (butynyl) |

| Carbon | 21.4 | CH₃ (tosyl) |

| Carbon | 33.3 | CH₂ |

| Carbon | 73.1 | C≡C |

| Carbon | 80.9 | C≡C |

| Carbon | 127.4 | Ar-C |

| Carbon | 129.4 | Ar-C |

| Carbon | 136.6 | Ar-C |

| Carbon | 143.4 | Ar-C |

Data sourced from Organic Syntheses.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present (typically carbon, hydrogen, nitrogen, and sulfur), which is then compared to the theoretical percentages calculated from the proposed molecular formula. This comparison is a crucial step in verifying the purity and confirming the identity of a newly synthesized derivative of this compound.

For a hypothetical derivative of this compound, such as a substituted pyrazole (B372694) formed through a cycloaddition reaction, the elemental analysis data would be presented in a format similar to the table below. The close agreement between the calculated and found values would provide strong evidence for the proposed structure.

| Compound | Elemental Analysis | Calculated (%) | Found (%) |

| Hypothetical Pyrazole Derivative (e.g., C₁₂H₁₀N₂) | C | 81.79 | 81.75 |

| H | 5.72 | 5.75 | |

| N | 12.49 | 12.52 |

This table illustrates how the experimental results from an elemental analyzer would be compared to the theoretical values for a proposed chemical formula.

Industrial and Pharmaceutical Relevance of 1 Bromo 2 Butyne Research

Role as an Intermediate in Pharmaceutical Synthesis

The primary driver for the industrial demand for 1-bromo-2-butyne is its critical role as an intermediate in the synthesis of pharmaceuticals. datainsightsmarket.com The compound's reactivity makes it suitable for introducing the butynyl group into larger molecules, a common step in the development of novel drugs. datainsightsmarket.comjubilantingrevia.com High-purity grades, typically 98% or 99%, are essential for these applications to meet the stringent quality standards of the pharmaceutical industry. datainsightsmarket.com

This compound is a key intermediate in the synthesis of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. jaydevchemicals.comcbijournal.comindiamart.com Multiple patented synthetic routes for Linagliptin utilize this compound in a crucial N-alkylation step. cbijournal.com

The general process involves the reaction of 8-bromo-3-methylxanthine with this compound to produce the key intermediate, 8-bromo-7-(2-butyn-1-yl)-3-methyl-1H-purine-2,6(3,7-dione). cbijournal.compatsnap.com This reaction is typically carried out in the presence of a base and a suitable solvent. cbijournal.compatsnap.compatsnap.compatsnap.com For example, one method describes treating 3-methyl-8-bromoxanthine with this compound using N,N-diisopropylethylamine (DIPEA) as the base in a dimethylformamide (DMF) solvent at elevated temperatures. cbijournal.com This intermediate is then further elaborated in subsequent steps to yield the final Linagliptin molecule. cbijournal.compatsnap.com The efficiency and conditions of this alkylation step have been the subject of considerable research to optimize yield and purity for industrial-scale production. patsnap.compatsnap.compatsnap.com

Table 1: Selected Patented Conditions for the Synthesis of Linagliptin Intermediate using this compound

| Patent/Source | Starting Material | Base | Solvent | Temperature | Outcome |

| Source cbijournal.com | 3-methyl-8-bromoxanthine | N,N-diisopropylethylamine (DIPEA) | N,N-dimethylformamide (DMF) | 85 °C | Yields N-alkylated intermediate 3-methyl-7-(2-butynyl)-8-bromoxanthine. |

| Source patsnap.com | 8-bromo-3-methylxanthine | N,N-diisopropylethylamine (DIPEA) | N,N-dimethylformamide (DMF) | 60-70 °C | Forms intermediate I, which is used directly in the next step of a one-pot synthesis. |

| Source patsnap.compatsnap.com | 8-bromo-3-methylxanthine | N,N-diisopropylethylamine (DIPEA) | Acetone (B3395972) | Reflux | Reaction completes in 4-7 hours, yielding the target intermediate with purity up to 95.7%. |

| Source google.com | Compound of formula I | N,N-diisopropylethylamine | Acetone | 50 °C | Reflux for 5 hours results in a 94% yield of the intermediate (Compound II). |

In the broader context of complex molecule synthesis, this compound is a valuable reagent for constructing intricate molecular architectures, including those found in natural products like alkaloids. While direct, complete total syntheses of major alkaloids using this specific compound are not widely documented in readily available literature, its utility is demonstrated in the preparation of key precursors and related complex structures. chemicalbook.comhsppharma.com For instance, it is used in reactions with indoles to create six to eight-membered annulated ring compounds, which are structural motifs present in many alkaloid families. chemicalbook.comfishersci.ca

Furthermore, this compound is employed in the synthesis of the marine natural product Pseudopterane (+/-)-Kallolide B. chemicalbook.comhsppharma.com Its ability to participate in cycloaddition reactions and act as a precursor for various alkynyl organometallic reagents makes it a versatile tool for synthetic chemists aiming to build complex heterocyclic systems analogous to those in alkaloids. jaydevchemicals.comindiamart.com

This compound is identified as a primary intermediate in the synthesis of Liralidine. hsppharma.com It serves as a key building block in the laboratory research, development, and chemical production processes for this compound. hsppharma.com The application highlights its role in creating specialized pharmaceutical intermediates beyond widely commercialized drugs. hsppharma.com

Applications in Agrochemical Development

The utility of this compound extends to the agrochemical sector. guidechem.comdatainsightsmarket.com Its role here is analogous to its function in pharmaceuticals: it serves as a versatile building block for synthesizing novel, biologically active compounds. datainsightsmarket.com The growing importance of organic synthesis in creating new herbicides and pesticides drives the demand for such intermediates. datainsightsmarket.comverifiedmarketresearch.com By incorporating the butynyl moiety, researchers can modify molecular properties to enhance efficacy or selectivity, a key strategy in the development of new agrochemical products. guidechem.comverifiedmarketresearch.com

Market Trends and Research Growth in this compound Industry

The market for this compound is poised for steady growth, driven primarily by its indispensable role in the pharmaceutical industry. datainsightsmarket.com The increasing global prevalence of chronic diseases, such as type 2 diabetes, directly fuels the demand for drugs like Linagliptin, which in turn boosts the market for its essential intermediates. datainsightsmarket.com

Key market dynamics include a strong focus on high-purity grades (98-99%) to meet pharmaceutical manufacturing standards and a growing interest in more efficient and sustainable production methods. datainsightsmarket.com While the market is robust, potential restraints include the price volatility of raw materials and the stringent regulatory hurdles associated with pharmaceutical applications. datainsightsmarket.com Geographically, established pharmaceutical hubs in North America and Europe are major consumers, but significant growth potential exists in the Asia-Pacific region, particularly in China and India, due to their expanding pharmaceutical manufacturing capabilities. datainsightsmarket.com

Table 2: this compound Market Insights

| Aspect | Description |

| Primary Driver | Rising demand from the pharmaceutical industry for the synthesis of Active Pharmaceutical Ingredients (APIs). datainsightsmarket.com |

| Secondary Driver | Growing applications in organic synthesis for diverse fields, including agrochemicals and materials science. datainsightsmarket.com |

| Key Trend | Increasing adoption of sustainable and cost-effective production processes. datainsightsmarket.com |

| Market Segmentation | Dominated by high-purity grades (98% and 99%) required for pharmaceutical synthesis. datainsightsmarket.com |

| Potential Restraints | Volatility in raw material prices and stringent regulatory approvals for pharmaceutical use. datainsightsmarket.com |

| Growth Catalyst | Continued investment in research and development within the pharmaceutical and chemical sectors, leading to new applications. datainsightsmarket.com |

Future Directions and Emerging Research Areas

Novel Catalytic Systems for 1-Bromo-2-butyne Transformations

The development of new catalytic systems is crucial for unlocking the full synthetic potential of this compound. While traditional methods exist, emerging research focuses on transition-metal catalysis to achieve higher efficiency, selectivity, and complexity in molecular synthesis.

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, are being explored for transformations involving bromoalkynes. nih.govyoutube.com These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high precision. nih.gov For substrates like this compound, this opens up possibilities for coupling with a wide array of nucleophiles, including amines and alcohols, to generate diverse molecular architectures. nih.gov The development of ligands such as Xantphos has enabled these reactions to proceed even at atmospheric pressure, enhancing their practicality. nih.gov Future research is directed towards creating tandem or cascade reactions where multiple bonds are formed in a single operation, starting from simple precursors like 2-(2-bromobenzylidene)cyclobutanone and 2-alkynylphenols, to build complex polycyclic systems efficiently. rsc.orgrsc.org

Gold catalysts have also emerged as powerful tools for activating alkyne functionalities. frontiersin.orgnih.gov Cationic gold(I) complexes, acting as soft π-Lewis acids, can activate the triple bond in propargyl compounds like this compound. frontiersin.orgnih.gov This activation can initiate a cascade of reactions, including cycloadditions and rearrangements. ntnu.eduresearchgate.net Research into gold-catalyzed reactions of propargyl esters and acetals demonstrates the potential for highly diastereoselective cycloadditions and tandem cyclizations, pathways that could be adapted for this compound to create highly substituted carbocycles and heterocycles. nih.govntnu.edu The ongoing exploration of different ligands and reaction conditions for both palladium and gold systems aims to fine-tune the reactivity and selectivity of these transformations, enabling the synthesis of increasingly complex target molecules. frontiersin.orgnih.gov

Exploration of New Mechanistic Pathways

A deeper understanding of reaction mechanisms is paramount for controlling chemical transformations and designing novel reactions. For this compound, which possesses multiple reactive sites, researchers are moving beyond simple substitution pathways to explore more intricate, metal-mediated mechanisms.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating these complex reaction pathways. rsc.org DFT studies on gold-catalyzed reactions of propargyl esters, for example, have provided detailed insights into the formation of gold-carbene intermediates through 1,2-rearrangements. frontiersin.orgnih.gov These computational models can map out the entire potential energy surface of a reaction, identifying transition states and intermediates that are often difficult to detect experimentally. nih.govrsc.org This allows researchers to understand and predict the chemoselectivity of a reaction, as demonstrated in studies explaining why certain pathways are favored over others. frontiersin.org

Emerging research focuses on unraveling tandem processes where a single catalyst orchestrates multiple mechanistic steps. For instance, gold-catalyzed reactions can involve an initial coordination of the catalyst to the alkyne, followed by a sequence of migrations and cycloadditions to build complex molecular frameworks in one pot. ntnu.eduresearchgate.net Similarly, palladium-catalyzed tandem reactions can involve a sequence including carbometallation and ring-opening of a strained ring. rsc.org The challenge and opportunity lie in designing substrates and catalytic systems that can navigate these complex mechanistic manifolds to produce a single desired product with high selectivity. The synergy between experimental work and computational studies is key to discovering and optimizing these new mechanistic routes for compounds like this compound. rsc.org

Advanced Materials Science Applications beyond Current Scope

While this compound is a known building block in organic synthesis, its potential in advanced materials science is an area of growing interest. bldpharm.com The alkyne functional group is a versatile handle for the synthesis of novel polymers with unique properties.

One of the most promising future directions is the use of alkyne-functionalized monomers to create conjugated polymers. oup.com These materials, which feature alternating single and multiple bonds, can possess interesting electronic and optical properties, making them suitable for applications in sensors, organic solar cells, and field-effect transistors. nsf.gov The polymerization of alkyne-containing monomers can lead to materials like polyacetylenes, which are soluble, flexible, and easily processed. oup.comnsf.gov

Furthermore, recent breakthroughs have enabled the direct synthesis of cyclic polymers from alkyne monomers. rsc.orgrsc.org Cyclic polymers exhibit distinct properties compared to their linear counterparts, such as different radii of gyration and glass transition temperatures. nsf.gov The development of novel tantalum-based and other transition metal catalysts has made it possible to polymerize various alkynes into cyclic structures. rsc.org By incorporating a functional monomer derived from this compound, it would be possible to create functional cyclic polymers. The bromine atom could be retained for post-polymerization modification or replaced to introduce other functional groups, leading to materials with tailored properties, such as pH-responsiveness or specific binding capabilities. rsc.org Another avenue involves using the alkyne for "click" chemistry, such as thiol-yne reactions, to form cross-linked polyester (B1180765) networks, creating soft, degradable elastomers suitable for biomedical applications. nih.gov

Biological Activity and Toxicity Studies

Despite its use as an intermediate in the synthesis of pharmaceuticals like linagliptin, comprehensive data on the biological activity and toxicological profile of this compound itself is limited. jaydevchemicals.comchemicalbook.com The available information primarily comes from safety data sheets, which indicate significant acute toxicity. jubilantingrevia.comfishersci.com

The compound is classified as toxic if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation. chemicalbook.comjubilantingrevia.com However, crucial data regarding its long-term effects remain largely uninvestigated. Specifically, there is a lack of available data on its potential for germ cell mutagenicity, carcinogenicity, and reproductive toxicity. jubilantingrevia.comfishersci.com This represents a significant knowledge gap that needs to be addressed through dedicated toxicological studies. Future research should include in vitro assays using cell lines and in vivo studies in animal models to establish a complete toxicological profile. nih.govnih.gov Such studies are essential for ensuring the safe handling and use of this compound in both research and industrial settings.

Moreover, exploring the intrinsic biological activity of this compound and related haloalkynes is a nascent field of research. nih.govrsc.org The presence of both a reactive alkyne and a halogen atom suggests that the molecule could interact with biological macromolecules. rsc.orgresearchgate.net Studies on other halogenated compounds have shown that the nature of the halogen can significantly influence biological effects. rsc.org Therefore, systematic in vitro screening against various cell lines and biological targets could reveal previously unknown bioactivities, potentially leading to new applications or a better understanding of its toxic mechanisms. nih.govmdpi.com

| Hazard Classification | Description | Source |

|---|---|---|

| Acute Toxicity (Oral), Category 3 | Toxic if swallowed. | jubilantingrevia.com |

| Skin Corrosion/Irritation, Category 2 | Causes skin irritation. | jubilantingrevia.com |

| Serious Eye Damage/Eye Irritation, Category 2A | Causes serious eye irritation. | jubilantingrevia.com |

| Specific Target Organ Toxicity (Single Exposure), Category 3 | May cause respiratory irritation. | jubilantingrevia.com |

| Flammable Liquid, Category 3 | Flammable liquid and vapor. | jubilantingrevia.com |

| Germ Cell Mutagenicity | No data available. | jubilantingrevia.com |

| Carcinogenicity | No classification data available. | jubilantingrevia.com |

| Reproductive Toxicity | No data available. | jubilantingrevia.com |

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction

The intersection of artificial intelligence (AI) and chemistry is creating a new paradigm in chemical research, and its application to versatile reagents like this compound holds immense potential. Machine learning (ML) models are increasingly being used to predict chemical reactivity, reaction conditions, and product outcomes with high accuracy. researchgate.netnih.gov

These AI tools are typically trained on vast databases of documented chemical reactions. nih.govbeilstein-journals.org By learning from millions of examples, deep learning models can identify subtle patterns in how molecular structures and reagents interact, allowing them to predict the outcome of new, previously unseen reactions. beilstein-journals.org For a multifunctional compound like this compound, which can undergo various transformations (e.g., nucleophilic substitution, coupling, cycloaddition), an ML model could predict the most likely product under a given set of conditions. guidechem.com This can significantly reduce the amount of trial-and-error experimentation required in the lab. nih.gov

Future research will likely involve developing specialized ML models to tackle specific challenges related to this compound chemistry. For example, a model could be trained to predict the optimal catalyst (e.g., palladium vs. gold), solvent, and temperature to favor one reaction pathway over another, thereby maximizing the yield of a desired product. beilstein-journals.org Another application is the use of AI for retrosynthesis, where the model suggests a complete synthetic route to a complex target molecule, potentially identifying novel ways to incorporate the this compound building block. As these predictive technologies become more sophisticated and data-efficient, they will accelerate the pace of discovery, enabling chemists to design more efficient syntheses and uncover novel transformations for valuable chemical intermediates. researchgate.netnih.gov

Q & A

Basic: What are the most reliable synthetic routes for 1-bromo-2-butyne, and how can purity be optimized?

Methodological Answer:

The primary synthesis involves reacting 2-butyne-1-ol with phosphorus tribromide (PBr₃) under anhydrous conditions. Key steps include:

- Maintaining temperatures below 0°C to minimize side reactions (e.g., elimination or polymerization).

- Using inert gas (N₂/Ar) to prevent moisture ingress .

- Purification via fractional distillation under reduced pressure (20 mmHg yields 40–41°C boiling point) .

Purity Optimization: - Validate purity using gas chromatography-mass spectrometry (GC-MS) or NMR to detect impurities like residual alcohols or dibrominated byproducts.

Basic: How should researchers characterize this compound’s physicochemical properties for experimental reproducibility?

Methodological Answer:

Critical properties include:

- Density: 1.519 g/mL at 25°C (measured via pycnometer) .

- Refractive Index: n²⁰/D = 1.508 (validate using a refractometer) .

- Solubility: Miscible with acetonitrile; test phase separation in polar/non-polar solvents .

Documentation of these parameters ensures reproducibility in reaction setups.

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- Storage: Keep under inert gas at room temperature; avoid exposure to light (prevents decomposition) .

- Handling: Use explosion-proof fume hoods, flame-resistant lab coats, and chemical-resistant gloves (e.g., nitrile).

- Emergency Measures: Neutralize spills with sodium bicarbonate; avoid water (risk of HBr release) .

Advanced: How does this compound participate in stereoselective coupling reactions?

Methodological Answer: